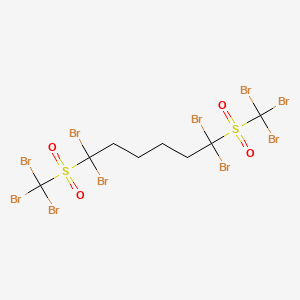
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane is a chemical compound known for its unique structure and properties. It contains a total of 32 atoms, including 8 hydrogen atoms, 8 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 10 bromine atoms
Análisis De Reacciones Químicas
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups in the compound can interact with various biomolecules, leading to changes in their structure and function. These interactions can result in the inhibition or activation of specific biochemical pathways, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane can be compared with other similar compounds, such as:
1,1,6,6-Tetrabromohexane: Lacks the sulfonyl groups, making it less reactive in certain chemical reactions.
1,6-Dibromo-1,6-bis(tribromomethanesulfonyl)hexane: Contains fewer bromine atoms, resulting in different reactivity and applications.
1,1,6,6-Tetrabromo-1,6-bis(methanesulfonyl)hexane: Lacks the additional bromine atoms in the sulfonyl groups, affecting its chemical properties.
The uniqueness of this compound lies in its high bromine content and the presence of both bromine and sulfonyl functional groups, which contribute to its diverse reactivity and applications.
Propiedades
Número CAS |
163341-65-9 |
|---|---|
Fórmula molecular |
C8H8Br10O4S2 |
Peso molecular |
1031.3 g/mol |
Nombre IUPAC |
1,1,6,6-tetrabromo-1,6-bis(tribromomethylsulfonyl)hexane |
InChI |
InChI=1S/C8H8Br10O4S2/c9-5(10,23(19,20)7(13,14)15)3-1-2-4-6(11,12)24(21,22)8(16,17)18/h1-4H2 |
Clave InChI |
HTKBGSQOFFFLJI-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(S(=O)(=O)C(Br)(Br)Br)(Br)Br)CC(S(=O)(=O)C(Br)(Br)Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

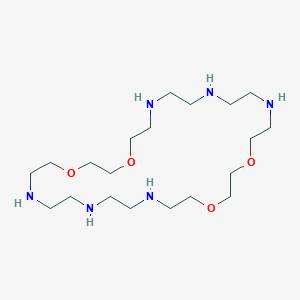
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

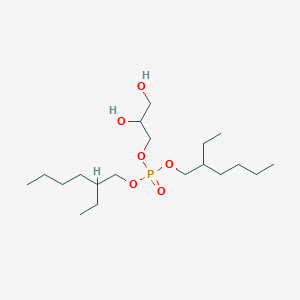
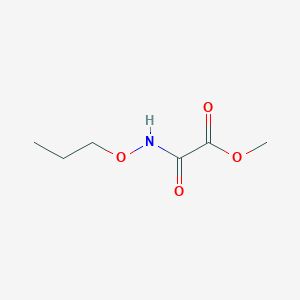
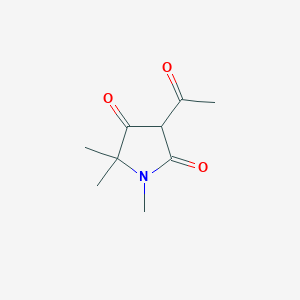
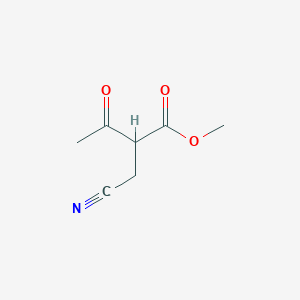
dimethylsilane](/img/structure/B14285437.png)
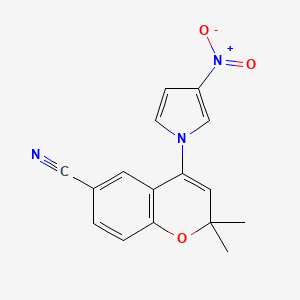
![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)

